2-(Cyclohexylamino)propane-1,3-diol
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Overview
Description
2-(Cyclohexylamino)propane-1,3-diol is an organic compound characterized by the presence of a cyclohexylamino group attached to a propane-1,3-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylamino)propane-1,3-diol typically involves the reaction of cyclohexylamine with epichlorohydrin, followed by hydrolysis. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient production while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylamino)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or alkoxides. The reaction conditions vary depending on the desired product but generally involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce various substituted amines or alcohols .
Scientific Research Applications
2-(Cyclohexylamino)propane-1,3-diol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and polymers.
Biology: It is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Cyclohexylamino)propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and cellular communication .
Comparison with Similar Compounds
Similar Compounds
3-(Cyclohexylamino)propane-1,2-diol: Similar in structure but with different positional isomerism.
2-Amino-1,3-propane diol: Lacks the cyclohexyl group but shares the propane-1,3-diol backbone.
1,3-Propanediol: A simpler diol without the amino or cyclohexyl groups
Uniqueness
This uniqueness makes it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C9H19NO2 |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-(cyclohexylamino)propane-1,3-diol |
InChI |
InChI=1S/C9H19NO2/c11-6-9(7-12)10-8-4-2-1-3-5-8/h8-12H,1-7H2 |
InChI Key |
LXEONYQIOXLKOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(CO)CO |
Origin of Product |
United States |
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